1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring
Mechanism of Action
Target of Action
The primary target of 1’-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.
Biochemical Pathways
The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolytic pathway . This pathway is responsible for the conversion of glucose into pyruvate, with the concurrent production of ATP, which provides energy for the cell.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme Pyruvate kinase PKM .
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is thought to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is believed that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves the following steps:
Formation of the Isobenzofuran Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the 2,6-Difluorophenylsulfonyl Group: This step involves the reaction of the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and the nature of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1’-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine
- 1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepane
Uniqueness
1’-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1'-(2,6-difluorophenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO4S/c19-14-6-3-7-15(20)16(14)26(23,24)21-10-8-18(9-11-21)13-5-2-1-4-12(13)17(22)25-18/h1-7H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNERAMPCQYOXLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.